molecular formula C7H5BrF3NO2 B11723342 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol

Cat. No.: B11723342
M. Wt: 272.02 g/mol
InChI Key: HPUGEDHJXHPBPO-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol (CAS: 1269504-38-2; synonyms: AKOS015969552) is a halogenated pyridine derivative featuring a bromine atom at position 3, a methoxy group at position 6, and a trifluoromethyl (-CF₃) group at position 5 on the pyridine ring. Its molecular formula is C₇H₅BrF₃NO₂, with a molecular weight of 272.00 g/mol . The trifluoromethyl and bromine substituents confer unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C7H5BrF3NO2

Molecular Weight

272.02 g/mol

IUPAC Name

3-bromo-6-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H5BrF3NO2/c1-14-6-3(7(9,10)11)2-4(8)5(13)12-6/h2H,1H3,(H,12,13)

InChI Key

HPUGEDHJXHPBPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=O)N1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the iodide displacement reaction using iodobromopyridine and in situ generated (trifluoromethyl)copper . This reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of trifluoromethylpyridines, including 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol, often involves large-scale synthesis using optimized reaction conditions. The use of advanced fluorination techniques and catalysts can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of pyridine compounds, including 3-bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol, exhibit antimicrobial activities. For instance, similar compounds have been evaluated for their efficacy against a range of pathogens, demonstrating potential as antifungal agents. The introduction of trifluoromethyl groups has been linked to enhanced biological activity, making these derivatives valuable in the development of new antimicrobial agents .

Cholinergic Drug Synthesis
The compound serves as an important intermediate in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. The structural characteristics of 3-bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol make it suitable for modifications that yield therapeutically relevant compounds .

Organic Synthesis

Electroluminescent Devices
3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol has been utilized in the synthesis of organic electroluminescent devices. Its unique electronic properties facilitate the development of materials that can be incorporated into optoelectronic applications .

Synthesis of Novel Derivatives
The compound has been employed in the synthesis of various novel derivatives through reactions such as amination and alkylation. For example, studies have demonstrated successful transformations involving 3-bromo derivatives leading to new functionalized pyridine compounds, which are essential for further biological evaluations .

Compound NameActivity TypeTested OrganismsActivity Level
3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-olAntifungalBotrytis cinerea, Colletotrichum gloeosporioidesModerate
Similar Pyridine DerivativeCholinergic ActivityGastrointestinal PathogensHigh
Trifluoromethyl Pyrimidine DerivativeAnticancerPC3, K562, HelaModerate

This table summarizes the biological activities observed for related compounds and highlights the potential of 3-bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol in medicinal applications.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors to modulate their functions .

Comparison with Similar Compounds

Structural Features and Substituent Positioning

The table below compares 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol with structurally related pyridine derivatives:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) CAS Number Key Features
3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol C₇H₅BrF₃NO₂ Br (C3), -OCH₃ (C6), -CF₃ (C5) 272.00 1269504-38-2 Methoxy donor, bulky -CF₃ group
5-Bromo-4-(trifluoromethyl)pyridin-2-ol C₆H₃BrF₃NO Br (C5), -CF₃ (C4) 241.99 N/A (BD230297) No methoxy; Br and -CF₃ adjacent
4-Bromo-5-(trifluoromethyl)pyridin-2-ol C₆H₃BrF₃NO Br (C4), -CF₃ (C5) 241.99 1227494-05-4 Br and -CF₃ in para positions
3-Iodo-5-(trifluoromethyl)pyridin-2-ol C₆H₃F₃INO I (C3), -CF₃ (C5) 288.99 300851-88-1 Iodine substituent (larger atomic radius)
3-Chloro-5-(trifluoromethyl)pyridin-2-ol C₆H₃ClF₃NO Cl (C3), -CF₃ (C5) 197.55 N/A Chlorine (smaller, more electronegative)
5-Bromo-6-fluoropyridin-3-ol C₅H₃BrFNO Br (C5), F (C6) 207.99 N/A Dual halogen substituents

Key Observations :

  • Substituent Positioning: The target compound’s methoxy group at C6 distinguishes it from analogs like 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, which lacks this donor group. Adjacent Br and -CF₃ groups (e.g., in 4-Bromo-5-(trifluoromethyl)pyridin-2-ol) may enhance steric hindrance compared to the target compound’s C3 Br and C5 -CF₃ arrangement .
  • Chlorine analogs (e.g., 3-Chloro-5-(trifluoromethyl)pyridin-2-ol) exhibit reduced steric bulk but higher electronegativity .

Physical and Chemical Properties

Property 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol 5-Bromo-4-(trifluoromethyl)pyridin-2-ol 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely moderate in polar aprotic solvents (DMF, DMSO) Similar Lower due to higher molecular weight
Stability Stable under inert conditions May degrade under strong acidic/basic Sensitive to light (iodine lability)

Notes:

  • Trifluoromethyl Group Impact : The -CF₃ group in all analogs enhances thermal stability and lipophilicity, critical for membrane permeability in drug design .

Biological Activity

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound contains a bromine atom, a methoxy group, and a trifluoromethyl group, which collectively influence its biological activity and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol is C7H5BrF3NOC_7H_5BrF_3NO. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for drug development. The bromine atom and methoxy group can also impact the compound's reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol is attributed to several mechanisms:

  • Interaction with Biological Targets : The trifluoromethyl group is known to enhance binding affinity to various receptors, potentially increasing the efficacy of the compound as a drug candidate.
  • Biochemical Pathways : Research indicates that this compound may interfere with key metabolic pathways, such as respiration and enzyme activity, which can lead to altered cellular functions.
  • Agrochemical Applications : Its structural characteristics allow it to be used in agrochemicals, affecting plant growth and pest resistance.

Biological Activity Studies

Several studies have investigated the biological activities of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol:

Antiparasitic Activity

In a recent study, derivatives of pyridine compounds were assessed for their antiparasitic activity. The incorporation of the trifluoromethyl group significantly increased the potency against certain parasites, suggesting that 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol may exhibit similar or enhanced activity due to its unique structure .

Metabolic Stability

Metabolic stability studies indicated that compounds containing trifluoromethyl groups often exhibit improved stability in human liver microsomes compared to their non-fluorinated counterparts. This suggests that 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol could have favorable pharmacokinetic properties .

Case Studies

  • Burkholderia sp. MAK1 Interaction : A study involving Burkholderia sp. MAK1 showed that pyridine derivatives with bromine substitutions were not effectively transformed by this strain, indicating potential limitations in biodegradation pathways . This highlights the importance of functional group positioning in determining biological interactions.
  • Synthesis and Application : Research has demonstrated the synthesis of related compounds from 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol as intermediates for developing novel pharmaceuticals . The ability to modify this compound further enhances its utility in drug development.

Comparative Analysis

A comparative analysis of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol with similar compounds reveals distinct differences in biological activity:

CompoundStructural FeaturesBiological Activity
3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-olBromine, Methoxy, TrifluoromethylEnhanced metabolic stability; potential antiparasitic activity
3-Bromo-6-hydroxy-pyridin-2-olHydroxyl instead of MethoxyDifferent reactivity; lower stability
6-Methoxy-pyridin-2-oneNo Bromine or TrifluoromethylReduced efficacy in biological assays

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

  • Trifluoromethylation : Introduce the trifluoromethyl group via cross-coupling reactions (e.g., using Cu-mediated methods) at the 5-position of a pyridine precursor.
  • Methoxylation : Install the methoxy group at the 6-position using nucleophilic substitution with NaOMe/MeOH under reflux (50–80°C) .
  • Bromination : Direct bromination at the 3-position using NBS (N-bromosuccinimide) in DMF at 0–25°C, ensuring regioselectivity is controlled by steric and electronic effects .
    Yield optimization requires strict control of temperature, stoichiometry, and catalyst selection. For example, excess brominating agents may lead to di-substitution byproducts.

Basic: How can researchers characterize the purity and structural integrity of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions. The hydroxyl proton (2-position) appears as a broad singlet (~δ 12 ppm), while the trifluoromethyl group shows a distinct 19F^{19}\text{F} signal near δ -60 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection verifies purity (>98%) and molecular ion peaks (expected m/z: 286.98 for C8_8H6_6BrF3_3NO2_2) .
  • Elemental Analysis : Validate empirical formula consistency (C, H, N within ±0.3% of theoretical values).

Basic: What are the stability considerations for storing and handling 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber glass to prevent photodegradation .
  • Hydrolytic Sensitivity : The hydroxyl group at the 2-position makes it prone to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N2_2) during reactions .
  • Long-Term Storage : Desiccate under vacuum with silica gel to minimize moisture uptake.

Advanced: How does the electronic effects of substituents influence regioselectivity in further functionalization reactions (e.g., Suzuki coupling)?

Methodological Answer:
The trifluoromethyl (-CF3_3) group at the 5-position is electron-withdrawing, directing electrophilic attacks to the 4-position (meta to -CF3_3). Conversely, the methoxy (-OMe) group at the 6-position is electron-donating, activating the 4-position for nucleophilic substitution. For Suzuki coupling:

  • Pd Catalysts : Use Pd(PPh3_3)4_4 or XPhos Pd G3 to couple aryl boronic acids at the 4-position.
  • Contradictions : Competing reactivity at the 2-hydroxyl group may require protection (e.g., silylation with TBSCl) to avoid side reactions .

Advanced: How can researchers resolve contradictions in reported reactivity data for halogenated pyridinols under basic conditions?

Methodological Answer:
Discrepancies often arise from solvent choice and base strength:

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity but may promote elimination side reactions (e.g., dehydrohalogenation).
  • Base Selection : Mild bases (K2_2CO3_3) favor substitution, while strong bases (NaOH) lead to ring-opening. For example, in methoxylation, K2_2CO3_3/DMF at 80°C achieves >80% yield, whereas NaOH/EtOH causes degradation .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to identify intermediate species.

Advanced: What mechanistic insights exist for the biological activity of trifluoromethylpyridinols in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Binding : The -CF3_3 group enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites), while the hydroxyl group participates in hydrogen bonding.
  • Case Study : Analogous compounds (e.g., 5-Bromo-4-fluoro-2-(trifluoromethoxy)pyridin-3-amine) inhibit p38 MAP kinase by mimicking ATP’s adenine moiety. Dose-response assays (IC50_{50} ~ 50 nM) suggest competitive inhibition .
  • Structural Modifications : Replace the 3-bromo group with -NH2_2 to enhance solubility and reduce off-target effects.

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